Lipophilicity Tuning: Intermediate Hansch π of –SCF₂H Compared with –SCF₃ and –CH₃
The –SCF₂H group confers intermediate lipophilicity relative to the commonly used –SCF₃ and –CH₃ substituents. This property is determined by the Hansch lipophilicity parameter π: –SCF₂H has π = 0.68, compared with π = 1.44 for –SCF₃ and π = 0.56 for –CH₃ [1]. The target compound therefore occupies a lipophilicity window that may offer a more favourable balance between membrane permeability, aqueous solubility, and avoidance of promiscuous binding than its –SCF₃ analog.
| Evidence Dimension | Hansch lipophilicity parameter (π) of the para substituent |
|---|---|
| Target Compound Data | π = 0.68 (–SCF₂H) |
| Comparator Or Baseline | π = 1.44 (–SCF₃); π = 0.56 (–CH₃) |
| Quantified Difference | Δπ = –0.76 vs –SCF₃; Δπ = +0.12 vs –CH₃ |
| Conditions | Experimentally derived Hansch π values from the literature [1] |
Why This Matters
A difference of 0.76 log units in lipophilicity can significantly impact oral absorption, tissue distribution, and off‑target binding profiles, making the –SCF₂H compound a distinct tool for modulating drug‑like properties.
- [1] Li, C.-J. et al. Radical difluoromethylthiolation of aromatics enabled by visible light. Chem. Sci. 2018, 9, 5262–5268. View Source
